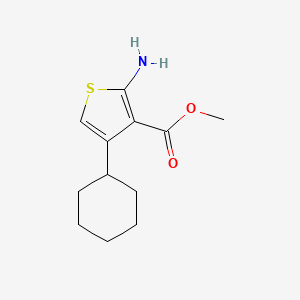

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Descripción general

Descripción

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or thioethers.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing thiophene rings exhibit significant anticancer properties. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiophene compounds showed selective cytotoxicity against various cancer cell lines, suggesting that this particular compound could be a candidate for further development in anticancer therapies .

2. Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has also been explored. This compound has shown effectiveness against several bacterial strains, indicating its potential as a lead compound in the development of new antibiotics. In vitro assays have shown that this compound exhibits a broad spectrum of activity, making it a candidate for further pharmacological evaluation .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport properties makes it suitable for use in electronic devices .

2. Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been shown to enhance their electrical conductivity. This compound can be polymerized to form conductive materials that can be used in sensors and flexible electronic circuits .

Organic Synthesis Applications

1. Building Block for Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

2. Reaction Mechanisms

The compound can participate in various reaction mechanisms, such as nucleophilic substitutions and cyclization reactions, which are essential for synthesizing diverse chemical entities. For instance, it can undergo reactions to form new thiophene derivatives with enhanced biological activities .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutic agents.

- Antimicrobial Evaluation : In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, highlighting its potential as a new antibiotic agent.

- Organic Electronic Devices : Research on the application of this compound in OLEDs showed promising results, with devices exhibiting high brightness and efficiency when this compound was used as a hole transport layer.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other thiophene derivatives.

Actividad Biológica

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (C12H17NO2S) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through the Gewald reaction, which involves the reaction of a thioketone with a primary amine and a malononitrile derivative. In one study, this compound was prepared from specific reactants including sulfur and various amines, showcasing its versatility in organic synthesis .

Biological Activity

This compound exhibits several biological activities, particularly in the context of medicinal chemistry. Its structural features suggest potential interactions with various biological targets.

Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory effects, particularly through modulation of cytokine production. Compounds with similar structures have been reported to act as agonists for Toll-like receptors (TLR), which play a crucial role in the immune response . While direct evidence for this compound is sparse, its potential for similar activity warrants further investigation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Thiophene Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Aminothiophene Derivative | Antimicrobial | |

| TLR Agonist (Imidazoquinoline) | Anti-inflammatory | |

| 1,4-Thienodiazepine-2,5-diones | Antagonistic to p53 |

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. For instance, compounds that share structural characteristics often engage in receptor-mediated pathways that influence inflammatory responses and microbial resistance mechanisms.

Future Directions

Given the promising biological activities associated with thiophene derivatives, further research is essential to elucidate the specific mechanisms by which this compound exerts its effects. This could involve:

- In vitro studies to assess antimicrobial and anti-inflammatory activities.

- In vivo models to evaluate efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.

Propiedades

IUPAC Name |

methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUVICCLXVZKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10413-33-9 | |

| Record name | methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.